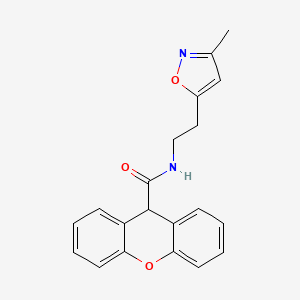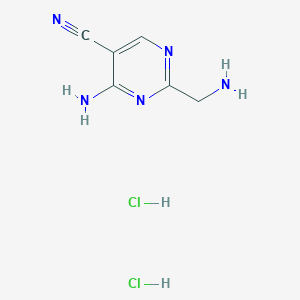![molecular formula C19H27N3O B2537692 N-(1-cyanocyclohexyl)-N-methyl-2-{methyl[(4-methylphenyl)methyl]amino}acetamide CAS No. 1118855-09-6](/img/structure/B2537692.png)
N-(1-cyanocyclohexyl)-N-methyl-2-{methyl[(4-methylphenyl)methyl]amino}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclohexyl)-N-methyl-2-{methyl[(4-methylphenyl)methyl]amino}acetamide, commonly known as CMC or Ketamine, is a dissociative anesthetic drug that has been used for both human and veterinary medicine. CMC is a controlled substance due to its potential for abuse and dependence. However, it has been widely studied for its therapeutic effects in treating depression, chronic pain, and other psychiatric disorders.
Wirkmechanismus
The mechanism of action of CMC is not fully understood, but it is believed to work by blocking the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor is involved in the transmission of pain signals and is also implicated in the pathophysiology of depression and other psychiatric disorders.
Biochemical and Physiological Effects:
CMC has been shown to have a rapid onset of action, with effects lasting up to several hours. It has been found to be safe and well-tolerated in both human and animal studies. However, prolonged use of CMC has been associated with cognitive and memory impairments.
Vorteile Und Einschränkungen Für Laborexperimente
CMC has several advantages as a research tool, including its rapid onset of action and its ability to induce dissociative states. However, its use is limited by its potential for abuse and dependence, as well as its cognitive and memory impairments.
Zukünftige Richtungen
There are several potential future directions for research on CMC, including the development of new analogs with improved therapeutic profiles and the exploration of its potential as a treatment for other psychiatric disorders. In addition, further studies are needed to fully understand the mechanism of action of CMC and its long-term effects on cognitive and memory function.
Synthesemethoden
The synthesis of CMC involves several steps, including the reaction of cyclohexanone with methylamine to form N-methylcyclohexylamine, followed by the reaction with 4-methylbenzyl chloride to produce N-methyl-2-(4-methylbenzyl)cyclohexylamine. The final step involves the reaction of this intermediate with cyanogen bromide to form the desired product, CMC.
Wissenschaftliche Forschungsanwendungen
CMC has been extensively studied for its therapeutic effects in treating depression, chronic pain, and other psychiatric disorders. It has been found to be effective in treating treatment-resistant depression and post-traumatic stress disorder (PTSD). In addition, CMC has been used as an analgesic in the treatment of chronic pain, especially in cancer patients.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-[methyl-[(4-methylphenyl)methyl]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-16-7-9-17(10-8-16)13-21(2)14-18(23)22(3)19(15-20)11-5-4-6-12-19/h7-10H,4-6,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDDQNULYWQOFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)CC(=O)N(C)C2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-N-methyl-2-{methyl[(4-methylphenyl)methyl]amino}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-methylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2537610.png)


![N-{3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-N-(4-methoxybenzyl)amine](/img/structure/B2537616.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide](/img/structure/B2537618.png)


![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2537622.png)

![3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2537624.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide](/img/structure/B2537625.png)
![9-((4-(2,6-dimethoxybenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2537628.png)
